molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate

Cat. No. B2589088
CAS RN: 477857-16-2
M. Wt: 358.38
InChI Key: RITBUIIBHQPTHI-UHFFFAOYSA-N
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Description

“2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” is a complex organic compound. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings . The compound also contains a fluoro group, a methoxy group, and a benzenesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings connected by a single bond . One of these rings would have a fluorine atom attached, while the other ring would be connected to the methoxybenzenesulfonate group .

Scientific Research Applications

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate. Specific details about how these factors affect this compound are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for “2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” are not clear from the available information. It could potentially be of interest in various areas of organic chemistry, given its complex structure .

properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBUIIBHQPTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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